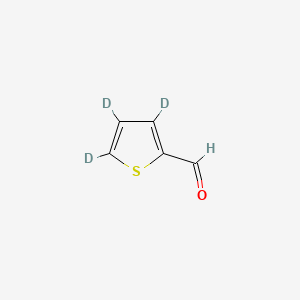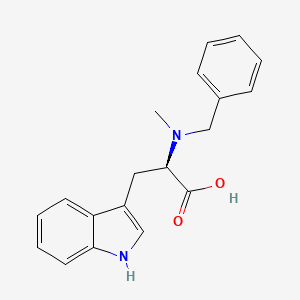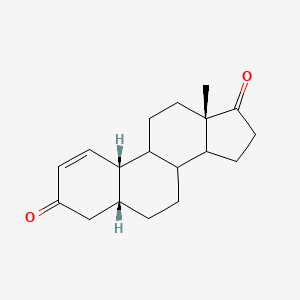
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one is a chemical compound with a unique structure that includes both hydroxyethyl and hydroxyimino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one can be achieved through several synthetic routes. One common method involves the reaction of hydroximoyl chlorides with dinitromethane sodium salt, followed by conversion of the resulting 1-substituted 1-hydroxyimino-2,2-dinitroethanes into dipotassium or disodium salts. These salts are then subjected to nitrosation with sodium nitrite in acetic acid or with dinitrogen tetroxide .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as the use of flow microreactor systems for efficient and sustainable production, could be applied to the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the hydroxyethyl group may enhance the compound’s solubility and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Hydroxyethyl)indole:
1-Hydroxyimino-2,2-dinitroethanes: These compounds share the hydroxyimino group and are used in similar synthetic applications.
Uniqueness
3-(2-Hydroxyethyl)-5-(hydroxyimino)-2-methyl-3,5-dihydro-4H-imidazol-4-one is unique due to its combination of hydroxyethyl and hydroxyimino groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
113385-77-6 |
|---|---|
Molekularformel |
C6H9N3O3 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
3-(2-hydroxyethyl)-2-methyl-5-nitrosoimidazol-4-ol |
InChI |
InChI=1S/C6H9N3O3/c1-4-7-5(8-12)6(11)9(4)2-3-10/h10-11H,2-3H2,1H3 |
InChI-Schlüssel |
MIMCHLYAZAFBNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C(N1CCO)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tetradecanoic acid](/img/structure/B13450919.png)




![3,3-Dimethyl-1-oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13450934.png)


![[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-dipyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13450969.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(3,4,5-trifluorophenyl)aceticacid](/img/structure/B13450977.png)
![1-[(2E)-3-(4-Methoxyphenyl)prop-2-enoyl]piperazine](/img/structure/B13450982.png)
![2-[2-(2-aminoethoxy)ethoxy]ethyl (2S)-2-[[(2S,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoate](/img/structure/B13450985.png)

